

Technical Monograph: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

CAS No.: 1397187-17-5

Cat. No.: B1391731

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Executive Summary & Identification

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a critical heterocyclic scaffold used primarily in medicinal chemistry as a fragment for kinase inhibitors, Factor Xa inhibitors, and more recently, Carbonic Anhydrase (CA) inhibitors.^[1] Its structural duality—offering both hydrogen bond donor and acceptor sites within the pyrazole core—makes it a versatile pharmacophore for fragment-based drug discovery (FBDD).^{[1][2]}

This guide provides a definitive technical breakdown of the compound, resolving common isomer confusion, detailing a robust synthesis protocol, and outlining its biological relevance.^[1]
^[2]

Chemical Identity Table^{[1][2][3][4]}

Property	Specification
CAS Number	1397187-17-5
IUPAC Name	3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
Molecular Formula	C ₁₀ H ₈ ClN ₃ O
Molecular Weight	221.64 g/mol
SMILES	<chem>NC(=O)C1=CC(C2=CC=CC(Cl)=C2)=NN1</chem>
Solubility	DMSO (>20 mg/mL), Methanol (Moderate), Water (Low)
pKa (Calc)	~11.5 (NH of pyrazole), ~14 (Amide)

Critical Isomer Note: In solution, 1H-pyrazoles undergo annular tautomerism.[1][2] The 3-substituted and 5-substituted forms often interconvert rapidly.[1][2] However, for CAS registration and solid-state characterization, the specific tautomer 1397187-17-5 is designated as the 5-carboxamide form.[1][2] Researchers must be aware that N-alkylation will lock the tautomer, drastically altering biological activity.[1][2]

Synthesis Strategy & Protocol

The most reliable route to **3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide** avoids the ambiguity of direct functionalization by building the pyrazole ring from acyclic precursors.[1][2]

Retrosynthetic Analysis

The pyrazole core is constructed via a [3+2] cyclization strategy.[1][2] The key intermediate is a 1,3-diketone (or equivalent keto-ester), formed by the Claisen condensation of 3'-chloroacetophenone with diethyl oxalate.[1][2]

Validated Experimental Protocol

Step 1: Claisen Condensation

- Reagents: 3'-Chloroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt) (1.5 eq), Ethanol (anhydrous).[1][2]
- Procedure:
 - Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.
 - Add 3'-chloroacetophenone dropwise at 0°C.
 - Add diethyl oxalate slowly to maintain temperature <10°C.[1][2]
 - Allow to warm to room temperature (RT) and reflux for 4 hours.
 - Checkpoint: The solution should turn dark yellow/orange, indicating enolate formation.[1][2]
 - Workup: Acidify with 1M HCl to precipitate the diketoester intermediate (ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate). Filter and dry.[1][2][3]

Step 2: Cyclization with Hydrazine

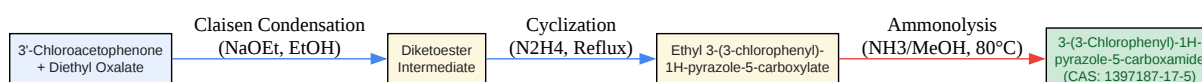
- Reagents: Diketoester intermediate (from Step 1), Hydrazine hydrate (1.2 eq), Ethanol.[1][2]
- Procedure:
 - Suspend the diketoester in ethanol.[1][2]
 - Add hydrazine hydrate dropwise at 0°C (Exothermic reaction—Control is critical to prevent decomposition).[1][2]
 - Reflux for 2-3 hours.[1][2]
 - Result: Formation of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate.[1][2]

Step 3: Amidation (The "Direct" Method)[1][2]

- Reagents: Pyrazole ester (from Step 2), 7N Ammonia in Methanol (excess).

- Procedure:
 - Dissolve the ester in 7N NH₃/MeOH in a sealed pressure tube.
 - Heat to 80°C for 12-24 hours.
 - Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield the final carboxamide.[1][2]

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis pathway from acetophenone precursor to final carboxamide.

Biological Applications & SAR Logic[1][2]

Carbonic Anhydrase (CA) Inhibition

Recent studies (see Reference 1) have highlighted pyrazole-carboxamides as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms.[1][2] The sulfonamide moiety is typically the primary zinc-binding group (ZBG), but the carboxamide scaffold provides secondary interactions within the active site, improving selectivity for hCA II (associated with glaucoma and edema) over hCA I.[1][2]

Kinase & Factor Xa Scaffolds

The 3-aryl-pyrazole-5-carboxamide motif mimics the adenosine ring of ATP, allowing it to function as a hinge-binder in various kinase inhibitors.[1][2]

- Mechanism: The amide nitrogen (donor) and the pyrazole nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase hinge region.[1][2]

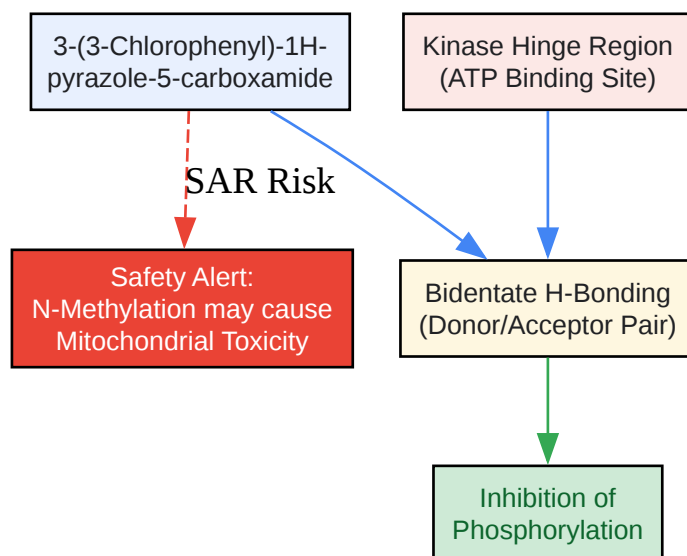
- Scaffold Hopping: This structure is often used to replace more lipophilic cores to improve metabolic stability (lower LogP).[1][2]

Toxicity & Safety Warning

While the 1H-pyrazole (unsubstituted N) is generally well-tolerated, N-methylated derivatives of this scaffold have shown unexpected acute mammalian toxicity due to mitochondrial respiration inhibition (Reference 2).[1][2]

- Safety Protocol: When modifying this scaffold, avoid small alkyl groups on the pyrazole nitrogen unless necessary for potency. Always screen for mitochondrial toxicity early in the lead optimization phase.[1][2]

Mechanism of Action Diagram



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Figure 2: Mechanism of action and critical safety consideration for the pyrazole-carboxamide scaffold.

Quality Control & Analytical Standards

To ensure the integrity of experimental results, the synthesized compound must meet the following criteria:

- Purity: >98% by HPLC (254 nm).
- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 13.5-14.0 (br s, 1H, Pyrazole NH)[1][2]
 - δ 7.9-8.0 (br s, 1H, Amide NH)[1][2]
 - δ 7.8 (s, 1H, Pyrazole CH)[1][2]
 - δ 7.4-7.6 (m, 4H, Phenyl protons)[1][2]
 - Note: The broad Pyrazole NH signal confirms the 1H-tautomer.[1][2]
- Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1][2]

References

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